molecular formula C6H4ClFN2O2 B1432347 4-Chloro-2-fluoro-6-nitroaniline CAS No. 1482558-25-7

4-Chloro-2-fluoro-6-nitroaniline

Cat. No.: B1432347
CAS No.: 1482558-25-7
M. Wt: 190.56 g/mol
InChI Key: HQJZMWXNKCKFBX-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-6-nitroaniline is a compound with the CAS Number: 1482558-25-7 . It has a molecular weight of 190.56 . The IUPAC name for this compound is 4-chloro-2-fluoro-6-nitrophenylamine .


Molecular Structure Analysis

The molecular structure of this compound was recognized by single-crystal XRD analysis . It was found to have a monoclinic structure with a Pc space group . The molecule contains both intra- and intermolecular strong hydrogen bonding interactions .


Physical And Chemical Properties Analysis

This compound is thermally stable up to 115 °C . It has a mechanical work hardness coefficient of -2.98, which indicates that it is a soft material .

Future Directions

4-Chloro-2-fluoro-6-nitroaniline has potential applications in the field of optoelectronics, photonics, nonlinear optical, and laser technology . It can also be used in the synthesis of active pharmaceutical ingredients (APIs), colour centre-tailored carbon nanotubes and anode materials in Li-ion batteries .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Chloro-2-fluoro-6-nitroaniline are not well-studied. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. For instance, a related compound, 2-Chloro-4-nitroaniline, has been shown to interact with Rhodococcus sp. strain MB-P1, leading to its degradation

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been reported that a related compound, 4-chloro-2-nitroaniline, is thermally stable up to 115 °C .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. A related compound, 2-Chloro-4-nitroaniline, has been shown to be metabolized by Rhodococcus sp. strain MB-P1 via a novel aerobic degradation pathway .

Properties

IUPAC Name

4-chloro-2-fluoro-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJZMWXNKCKFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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